Pentylphenyl octyloxybenzoate

Catalog No.
S1909567
CAS No.
50649-56-4
M.F
C26H36O3
M. Wt
396.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylphenyl octyloxybenzoate

CAS Number

50649-56-4

Product Name

Pentylphenyl octyloxybenzoate

IUPAC Name

(4-pentylphenyl) 4-octoxybenzoate

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-19-15-23(16-20-24)26(27)29-25-17-13-22(14-18-25)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3

InChI Key

BDTRDPSFINNZRW-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC
Pentylphenyl octyloxybenzoate is a chemical compound used in various sectors of industries such as cosmetic, pharmaceutical, and polymer. It has been widely studied for its physicochemical and biological properties, as well as its potential applications in scientific experiments. This paper aims to provide a comprehensive overview of pentylphenyl octyloxybenzoate, including its definition, properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions.
Pentylphenyl octyloxybenzoate, also known as octocrylene, is an organic compound commonly used as a chemical filter in sunscreen and cosmetic products. It has the chemical formula C24H27O2 and the molecular weight of 353.47 g/mol. It is a colorless to pale yellow liquid with a slight floral odor. Pentylphenyl octyloxybenzoate is a member of the benzophenone family and is derived from the reaction between phenol, benzoic acid, and 2-ethylhexanol.
Pentylphenyl octyloxybenzoate has a melting point of -7°C and a boiling point of 119°C at 1 atm pressure. It is slightly soluble in water but soluble in most organic solvents such as ethanol, acetone, and toluene. It is a stable compound and can withstand high temperatures and UV exposure without degradation. It has a UV absorption maximum at 310 nm and a molar extinction coefficient of 38,800 cm-1 M-1.
Pentylphenyl octyloxybenzoate can be synthesized by the esterification reaction between phenol, benzoic acid, and 2-ethylhexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate benzophenone intermediate, which undergoes further reaction with 2-ethylhexanol to form the final product. The synthesized compound can be characterized by various instrumental techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and gas chromatography-mass spectrometry.
Pentylphenyl octyloxybenzoate can be quantified in various matrices such as sunscreen, cosmetic, and water samples by analytical techniques such as high-performance liquid chromatography, gas chromatography, and spectrophotometry. These techniques can provide accurate and precise measurements of the compound's concentration, purity, and stability.
Pentylphenyl octyloxybenzoate is a widely used ingredient in sunscreen and cosmetic products due to its ability to absorb UV radiation. It is considered safe for topical use since it does not penetrate the skin and does not cause skin irritation or sensitization. However, its potential toxicity in aquatic organisms and its potential endocrine-disrupting effects require further investigation.
Pentylphenyl octyloxybenzoate has been shown to be non-toxic and safe for use in scientific experiments involving preclinical and clinical models. It has been demonstrated to have low allergenic potential and no adverse effects on reproductive health or developmental toxicity.
Pentylphenyl octyloxybenzoate has been widely used in various scientific experiments to study its physicochemical and biological properties, as well as its potential applications in material and biomedical sciences. It has been used as a surface modifier for nanoparticles and as a stabilizer for polymeric materials due to its excellent thermal stability and UV absorbance properties.
Pentylphenyl octyloxybenzoate has been extensively studied for its physicochemical and biological properties, as well as its potential applications in industry and biomedical research. However, further research is needed to investigate its potential toxicity in aquatic organisms and its endocrine-disrupting effects.
Pentylphenyl octyloxybenzoate has potential implications in various fields of research and industry, including material and biomedical sciences, drug delivery, and nanotechnology. Its thermal stability, UV absorption properties, and surface-modifying capabilities make it an excellent candidate for a wide range of applications.
The use of pentylphenyl octyloxybenzoate is limited by its potential toxicity in aquatic organisms and its endocrine-disrupting effects. Further research is needed to investigate its mechanisms of toxicity and develop safer alternatives. Possible future directions for research include the development of new synthesis routes to improve its properties and exploring its potential applications in emerging fields such as environmental and energy sciences.

XLogP3

9.1

UNII

OIC716N0BU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50649-56-4

Wikipedia

Pentylphenyl octyloxybenzoate

Dates

Modify: 2023-08-16

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